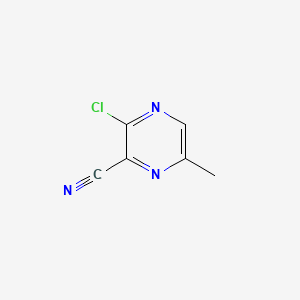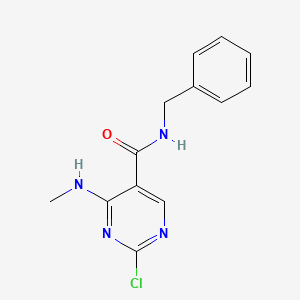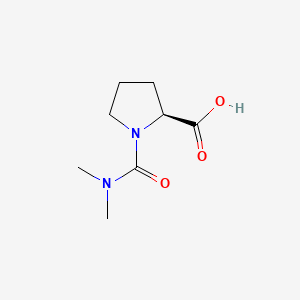
3-CYANOBENZYL-D6 BROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYANOBENZYL-D6 BROMIDE, also known as α-Bromo-m-tolunitrile, 3-(Bromomethyl)benzonitrile, is a chemical compound with the formula C8H6BrN . It is an intermediate for the synthesis of 3-(bromomethyl)benzaldehyde .
Synthesis Analysis
This compound is synthesized from 3-(bromomethyl)benzaldehyde . It also undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a cyano group (-CN) and a bromomethyl group (-CH2Br) attached to it .Chemical Reactions Analysis
This compound undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .Physical and Chemical Properties Analysis
The molecular weight of this compound is 196.044 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-CYANOBENZYL-D6 BROMIDE involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the introduction of a deuterium atom, the formation of a cyano group, and the substitution of a bromine atom with deuterium.", "Starting Materials": ["Benzyl-D6 bromide", "Sodium cyanide", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol"], "Reaction": ["Step 1: Dissolve benzyl-D6 bromide in ethanol and add sodium cyanide. Heat the mixture to reflux and stir for several hours to form 3-cyanobenzyl-D6 bromide.", "Step 2: Dissolve the 3-cyanobenzyl-D6 bromide in deuterium oxide and add sodium hydroxide. Heat the mixture to reflux and stir for several hours to introduce a deuterium atom at the benzylic position.", "Step 3: Add hydrochloric acid to the mixture to neutralize the solution and extract the product using an organic solvent."]} } | |
Numéro CAS |
1219802-21-7 |
Formule moléculaire |
C8H6BrN |
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
3-[bromo(dideuterio)methyl]-2,4,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
Clé InChI |
CVKOOKPNCVYHNY-NVSFMWKBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C#N)[2H])C([2H])([2H])Br)[2H] |
SMILES |
C1=CC(=CC(=C1)CBr)C#N |
SMILES canonique |
C1=CC(=CC(=C1)C#N)CBr |
Synonymes |
3-CYANOBENZYL-D6 BROMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



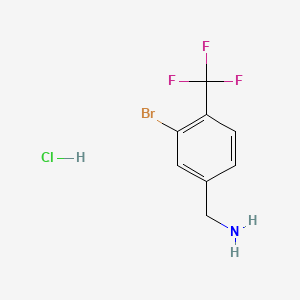

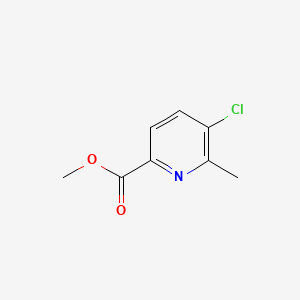

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine](/img/structure/B577667.png)

![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)
